tetra-N-acetylchitotetraose

Chitinase kinetics Substrate specificity Enzyme assay validation

Procure tetra-N-acetylchitotetraose as the defined DP4 substrate required for reproducible chitinase kinetics (Km 0.249 mM), lysozyme inhibitor synthesis (Ki 1.84 μM), and chitin deacetylase studies. Homogeneous tetramer ensures predictable (DP2)₂ cleavage—unlike heterogeneous hydrolysates. Essential for mechanistic enzymology; not substitutable by DP3, DP5, or DP6 oligomers.

Molecular Formula C32H54N4O21
Molecular Weight 830.8 g/mol
CAS No. 2706-65-2
Cat. No. B013902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetra-N-acetylchitotetraose
CAS2706-65-2
SynonymsN,N',N'',N'''-tetraacetylchitintetraose
tetra-N-acetylchitotetraose
Molecular FormulaC32H54N4O21
Molecular Weight830.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O
InChIInChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)28(56-31-20(35-12(3)44)26(50)23(47)16(7-39)53-31)29(57-32-21(36-13(4)45)27(51)24(48)17(8-40)54-32)18(9-41)55-30-19(34-11(2)43)25(49)22(46)15(6-38)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1
InChIKeyQWBFSMSGJPCHBW-PNWIGLAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetra-N-Acetylchitotetraose (CAS 2706-65-2): Defined Chitin Oligosaccharide for Enzyme Kinetics and Carbohydrate Recognition Research


Tetra-N-acetylchitotetraose (CAS 2706-65-2) is a purified tetrameric N-acetylchitooligosaccharide comprising four N-acetylglucosamine units linked via β-(1→4) glycosidic bonds, with a molecular weight of 830.79 and molecular formula C₃₂H₅₄N₄O₂₁ . Derived from chitin, this defined oligosaccharide exhibits high aqueous solubility and serves as a well-characterized substrate for chitinases, lysozyme, and carbohydrate-binding proteins in glycobiology and enzymology applications [1]. Unlike heterogeneous chitin hydrolysates or impure preparations, this homogeneous compound enables precise kinetic and structural determinations essential for mechanistic enzymology and ligand-binding studies.

Why Chain-Length Specificity Precludes Generic Substitution of Tetra-N-Acetylchitotetraose with Other Chitin Oligomers


Chitin oligosaccharides of differing polymerization degrees (DP2 to DP6) cannot be interchangeably substituted in experimental systems due to profound differences in enzyme substrate specificity, catalytic efficiency, binding thermodynamics, and biological activity [1]. Tetra-N-acetylchitotetraose (DP4) exhibits unique kinetic parameters and recognition properties that are not linearly correlated with chain length. For instance, prawn chitinase displays a Km for DP4 (0.249 mM) that is 14-fold higher than for DP5 (0.018 mM), while yam chitinase demonstrates DP4 as the optimal substrate by reaction velocity among DP2–DP6 oligomers [2][3]. Additionally, chitin deacetylase from Mucor rouxii fully deacetylates DP4 but leaves the reducing-end residue intact in DP3, DP6, and DP7, underscoring the functional discontinuity across the oligomer series [4]. These data collectively demonstrate that experimental outcomes obtained with alternative oligomers (e.g., triose or pentaose) cannot be extrapolated to DP4 without rigorous empirical validation, making direct procurement of tetra-N-acetylchitotetraose essential for reproducible chitin-related research.

Quantitative Differentiation Evidence: Tetra-N-Acetylchitotetraose vs. Chitin Oligomer Analogs (DP2–DP6)


Catalytic Efficiency Ranking in Yam Chitinase: DP4 Identified as Optimal Substrate by Reaction Velocity

In a systematic kinetic study using yam chitinase E3 with N-acetylchitooligosaccharides (GlcNAc₂ to GlcNAc₆), the reaction velocity ranked in the following descending order: GlcNAc₄ > GlcNAc₅ > GlcNAc₆ > GlcNAc₃ [1]. GlcNAc₂ showed no detectable cleavage. This establishes tetra-N-acetylchitotetraose (GlcNAc₄) as the optimal-length substrate for this enzyme, outperforming both the shorter GlcNAc₃ and the longer GlcNAc₅ and GlcNAc₆. Notably, longer-chain substrates (GlcNAc₅ and GlcNAc₆) exhibited stronger substrate inhibition compared to GlcNAc₄, further supporting DP4 as the preferred substrate for kinetic characterization [1].

Chitinase kinetics Substrate specificity Enzyme assay validation

Prawn Chitinase Kinetic Parameters: DP4 vs. DP5 – Divergent Km and kcat Values Demonstrate Non-Interchangeability

Kinetic analysis of chitinase from prawn (Penaeus japonicus) liver revealed strikingly divergent parameters for tetra-N-acetylchitotetraose (GlcNAc₄) compared to penta-N-acetylchitopentaose (GlcNAc₅) [1]. For GlcNAc₄, Km = 0.249 mM and kcat = 3.38 s⁻¹. In contrast, GlcNAc₅ exhibited a 14-fold lower Km of 0.018 mM and a modestly reduced kcat of 2.67 s⁻¹. For hexa-N-acetylchitohexaose (GlcNAc₆), Km was further reduced to 0.005 mM with kcat = 2.72 s⁻¹. Neither GlcNAc₂ nor GlcNAc₃ was hydrolyzed by this enzyme. The cleavage pattern analysis further confirmed that GlcNAc₄ is exclusively cleaved into two GlcNAc₂ molecules, providing a defined and predictable product profile [1].

Chitinase kinetics Michaelis-Menten parameters Marine enzymology

Lysozyme-Mediated Synthesis of Transition-State Analogue: DP4 Substrate Enables Production of Highest-Affinity Inhibitor Reported

Using tetra-N-acetylchitotetraose [(GlcNAc)₄] as substrate in lysozyme-mediated transglycosylation reactions with moranoline, researchers produced 4-O-β-tri-N-acetylchitotriosyl moranoline (compound 3), which acts as a transition-state analogue and competitive inhibitor of hen egg white lysozyme (HEWL) [1]. Compound 3 exhibited a Ki value of 1.84 × 10⁻⁶ M, which is 11-fold more potent than compound 2 (4-O-β-di-N-acetylchitobiosyl moranoline, Ki = 2.01 × 10⁻⁵ M) synthesized from alternative substrate combinations. Isothermal titration calorimetry determined the Kd of compound 3 as 760 nM, and the authors noted that this represents the highest affinity among lysozyme inhibitors identified to date [1]. The DP4 substrate uniquely enabled synthesis of the triose-conjugated analogue (compound 3) that spans subsites −4 to −1 of the lysozyme active site cleft, a binding mode not accessible with shorter oligosaccharide substrates.

Lysozyme inhibition Transition-state analogue Drug discovery

Chitin Deacetylase Substrate Processing: DP4 Is Fully Deacetylated, Unlike DP3, DP6, and DP7

Analysis of Mucor rouxii chitin deacetylase action on N-acetylchitooligosaccharides (DP2–DP7) revealed distinct chain-length-dependent deacetylation patterns [1]. Tetra-N-acetylchitotetraose (DP4) and penta-N-acetylchitopentaose (DP5) are fully deacetylated by the enzyme, meaning all N-acetyl groups are removed. In contrast, tri-N-acetylchitotriose (DP3), hexa-N-acetylchitohexaose (DP6), and hepta-N-acetylchitoheptaose (DP7) retain their reducing-end N-acetyl group intact after enzymatic treatment. DP2 is not effectively deacetylated by the enzyme. This substrate specificity profile indicates a functional threshold at DP4: it is the shortest oligomer that undergoes complete deacetylation, making it uniquely suited as a defined substrate for monitoring full deacetylase activity without residual N-acetyl groups that would confound product analysis.

Chitin deacetylase Substrate specificity Chitosan production

Yeast Chitin Synthase Activation: DP4–DP6 Oligomers Increase Initial Velocity by 11–25% Relative to Basal Activity

In vitro chitin synthase assays using Saccharomyces cerevisiae membrane fractions demonstrated that exogenous N-acetylchitooligosaccharides activate chitin biosynthesis in a size-dependent manner [1]. Addition of N-acetylchito-tetraose (DP4), -pentaose (DP5), and -octaose (DP8) resulted in 11–25% increase in [¹⁴C]-GlcNAc incorporation into [¹⁴C]-chitin, corresponding to increased initial reaction velocity. This activation was specific to N-acetylchitooses and was not observed with β-(1,4), β-(1,3), or α-(1,6) glucooligosaccharides. The effect was saturable and did not interfere with activation by free GlcNAc or trypsin, indicating a distinct activation mechanism [1]. While DP4, DP5, and DP8 exhibited overlapping activity ranges in this assay system, the data confirm that DP4 possesses measurable chitin synthase activation activity, distinguishing it from inactive glucan-series controls.

Chitin synthase Antifungal target Fungal cell wall

UDA Lectin Binding Thermodynamics: DP4 and DP5 Exhibit Enhanced Entropy-Driven Affinity Relative to DP3

Isothermal titration calorimetry studies of Urtica dioica agglutinin (UDA) binding to chitooligosaccharides (DP2–DP5) revealed distinct thermodynamic signatures across the oligomer series [1]. Binding enthalpy (ΔH) increases approximately 7-fold from DP2 to DP3, indicating occupancy of three subsites per binding site. For DP4 and DP5, the binding constant continues to increase without further enhancement of ΔH, demonstrating that for oligomers larger than DP3, binding is favored entropically. This thermodynamic transition at DP4 indicates a shift in the binding mechanism, likely reflecting extended ligand interactions with the lectin binding cleft that do not contribute additional enthalpic contacts. DP4 and DP5 exhibited comparable binding constants, both enhanced relative to DP3, establishing DP4 as the minimal-length oligomer achieving full entropically optimized binding to UDA.

Lectin binding Isothermal titration calorimetry Carbohydrate-protein interaction

Defined Research Applications for Tetra-N-Acetylchitotetraose (CAS 2706-65-2) Based on Validated Differential Evidence


Standardized Substrate for Chitinase Kinetic Characterization and Assay Development

Investigators characterizing novel chitinases should employ tetra-N-acetylchitotetraose as a defined natural substrate for kinetic parameter determination. As demonstrated in prawn chitinase studies, DP4 yields Km = 0.249 mM and kcat = 3.38 s⁻¹, whereas DP5 exhibits a 14-fold lower Km (0.018 mM) [1]. In yam chitinase, DP4 demonstrates the highest relative reaction velocity among all tested oligomers (DP2–DP6) with reduced substrate inhibition compared to longer-chain alternatives [2]. Furthermore, DP4 is exclusively cleaved into two DP2 molecules by many chitinases, providing a predictable product profile that simplifies chromatographic analysis [1]. The defined cleavage pattern and accessible kinetic parameters make DP4 an ideal substrate for high-throughput screening, inhibitor characterization, and inter-laboratory assay standardization.

Precursor for Synthesis of High-Affinity Lysozyme Transition-State Analogues

Researchers developing lysozyme inhibitors or investigating glycosyl-enzyme intermediate mechanisms should procure tetra-N-acetylchitotetraose as the essential substrate for transglycosylation-mediated synthesis of 4-O-β-tri-N-acetylchitotriosyl moranoline (compound 3). This compound, which cannot be synthesized from shorter oligosaccharides (DP2 or DP3), exhibits Ki = 1.84 μM against HEWL—an 11-fold improvement over the DP2-derived analogue (Ki = 20.1 μM)—and a Kd of 760 nM, representing the highest affinity among reported lysozyme inhibitors [3]. The crystal structure confirms binding across subsites −4 to −1 of the lysozyme active cleft, a binding mode uniquely enabled by the DP4-derived triose-conjugated scaffold [3].

Defined Substrate for Chitin Deacetylase Activity Assays and Chitosan Precursor Studies

Laboratories studying chitin deacetylase enzymes should select tetra-N-acetylchitotetraose as the minimal-length defined substrate that undergoes complete deacetylation. In contrast to DP3, DP6, and DP7, which retain an intact reducing-end N-acetyl group after enzymatic treatment, DP4 is fully deacetylated by Mucor rouxii chitin deacetylase, yielding a completely deacetylated product [4]. This unambiguous processing enables accurate kinetic characterization without confounding residual acetyl groups. DP4 also serves as a structurally defined model for understanding the processive deacetylation mechanism relevant to industrial chitosan production from chitin biomass.

Probe for Fungal Chitin Synthase Regulation and Antifungal Target Validation

Investigators examining fungal cell wall biosynthesis and antifungal target pathways should utilize tetra-N-acetylchitotetraose as a defined activator of yeast chitin synthase. In vitro assays using Saccharomyces cerevisiae membrane fractions demonstrate that DP4 increases [¹⁴C]-GlcNAc incorporation by 11–25%, corresponding to enhanced initial reaction velocity [5]. This activation is specific to N-acetylchitooses and is not recapitulated by glucan-series oligosaccharides, confirming the specificity of DP4 for probing chitin synthase regulatory mechanisms. The saturable nature of this activation and its independence from free GlcNAc or trypsin effects indicate a distinct activation pathway amenable to mechanistic dissection and inhibitor screening [5].

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